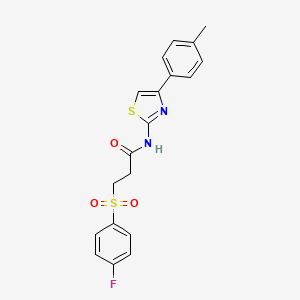

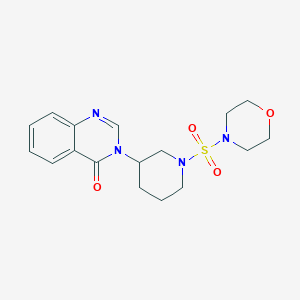

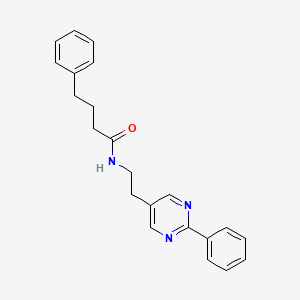

3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide" typically involves reactions between amine derivatives and sulfonyl chlorides or through condensation reactions that form the thiazole ring. These methodologies have been applied in the preparation of various derivatives, demonstrating high yields and the versatility of synthetic routes for sulfonamide and thiazole-containing compounds (He, Tan, Ni, & Hu, 2015).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical behavior of such compounds. Single-crystal X-ray diffraction is often employed to determine the molecular geometry precisely. For compounds within this category, studies have shown that they can exhibit planar conformations around the thiazole ring, with varying orientations of the sulfonamide group depending on the substitution pattern (Kumarasinghe, Hruby, & Nichol, 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

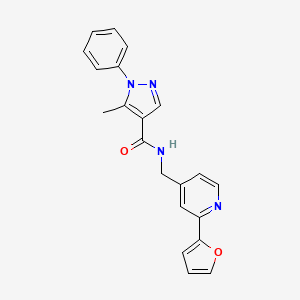

- A compound closely related to the requested chemical, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was discovered as a novel p110alpha inhibitor with potential use in cancer therapeutics. This compound showed potent p110alpha inhibitory activity and selectivity over other PI3K isoforms. It also inhibited cell proliferation in vitro and suppressed tumor growth in a mouse model (Hayakawa et al., 2007).

Antimicrobial and Antitubercular Agents

- Novel sulfonyl derivatives containing the isopropyl thiazole moiety, similar in structure to the compound , exhibited significant antibacterial and antifungal activities. Some of these compounds were identified as excellent antitubercular molecules when compared to isoniazid, a first-line drug for tuberculosis (Kumar et al., 2013).

Anticancer Activity

- A related derivative, 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide, was investigated for its biological activity, including antimicrobial, antioxidant, and cytotoxic properties. This research highlights the potential of similar compounds in medical applications, particularly in treating various cancers (Zaky et al., 2016).

PI3 Kinase Inhibition

- Another compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, displayed potent PI3 kinase p110alpha inhibitory activity. This suggests that compounds with similar structural features may hold promise in cancer treatment by targeting specific enzymes involved in cell proliferation (Hayakawa et al., 2007).

Electrophilic Modification

- The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene), a chemical with a similar moiety, was studied in different solvents. This research contributes to the understanding of the chemical's behavior in various environments, which is crucial for its potential application in materials science (Naudin et al., 2002).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIJOWDKRBHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)